5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
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Overview
Description
5,6,7,8-Tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a unique fusion of benzene, thiophene, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzothiophene derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines can be used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or amino groups.
Scientific Research Applications
5,6,7,8-Tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for cancer and other diseases due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to the modulation of cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
5,6,7,8-Tetrahydrobenzo[1,2,4]triazolo[4,3-a]pyrazine: Features a triazolo-pyrazine ring system.
Uniqueness
5,6,7,8-Tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with potential therapeutic and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-8-7-5-3-1-2-4-6(5)14-9(7)11-12-10-8/h1-4H2,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRWBCRNNYLZNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=NNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352087 |
Source
|
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38359-86-3 |
Source
|
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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